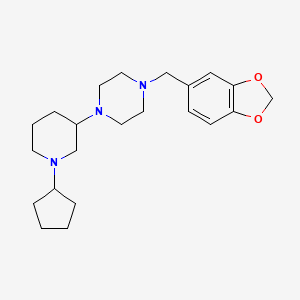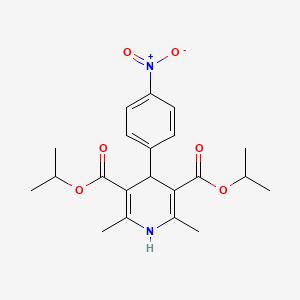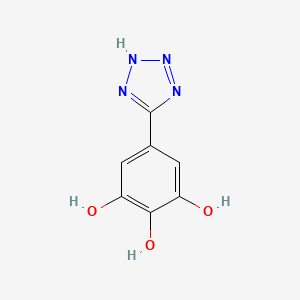
1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as allopurinol, which is a xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Wissenschaftliche Forschungsanwendungen
1-Allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields. In medicine, it is used as a xanthine oxidase inhibitor to treat gout and hyperuricemia. It has also been investigated for its potential anti-cancer properties, as it can inhibit the growth of certain cancer cells. In agriculture, it has been used as a plant growth regulator and as a fungicide. In industry, it has been used as a corrosion inhibitor and in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of xanthine oxidase, which is an enzyme involved in the production of uric acid. By inhibiting this enzyme, the production of uric acid is reduced, which can help to treat gout and hyperuricemia. It is also thought that the compound may inhibit the growth of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have been extensively studied. In addition to its xanthine oxidase inhibitory activity, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which can help to protect the brain from damage caused by various factors.
Vorteile Und Einschränkungen Für Laborexperimente
1-Allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize, which makes it a good candidate for studies. It also has well-established mechanisms of action and has been extensively studied, which makes it a good reference compound for comparison studies. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cells and tissues, which can limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of new derivatives of the compound with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer or neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its mechanisms of action.
Synthesemethoden
The synthesis of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2,6-dichloropurine with thiourea in the presence of sodium hydroxide. The resulting product is then treated with allyl bromide to obtain the final compound. The yield of the synthesis process is typically around 50-60%.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2H,1,3-4H2,(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQUCJIOQVUZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6054571.png)

![2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6054583.png)


![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6054599.png)
![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6054611.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6054616.png)
![1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime](/img/structure/B6054625.png)
![4-ethoxy-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B6054626.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6054646.png)
![7-[(8-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054651.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6054659.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6054666.png)